REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]([CH3:14])([C:11]([NH2:13])=O)[CH3:10])=[O:7])([CH3:4])[CH3:3].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:24])=CC=1>O1CCCC1>[NH2:13][C:11](=[S:24])[C:9]([NH:8][C:6](=[O:7])[O:5][C:2]([CH3:4])([CH3:3])[CH3:1])([CH3:14])[CH3:10]
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Name
|
|
Quantity
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3.87 g
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Type
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reactant
|
Smiles
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CC(C)(C)OC(=O)NC(C)(C(=O)N)C
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Name
|
|
Quantity
|
7.74 g
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Type
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reactant
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Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated
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Type
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ADDITION
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Details
|
added 150 cc of EtOAc
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Type
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WASH
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Details
|
washed with sat'd NaHCO3 (3×100 cc), water and brine
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Type
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CONCENTRATION
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Details
|
The EtOAc layer was concentrated
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Type
|
CUSTOM
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Details
|
the residue was purified via chromatography on silica gel eluted Hex to 1:1 Hex/EtOAc
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Name
|
|
Type
|
product
|
Smiles
|
NC(C(C)(C)NC(OC(C)(C)C)=O)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |